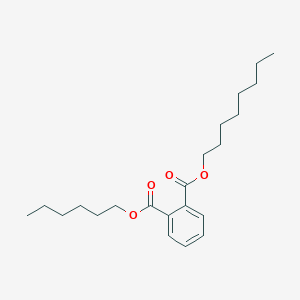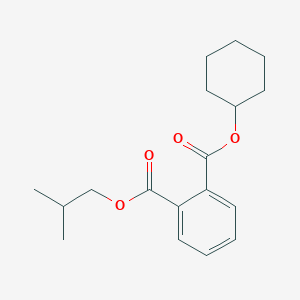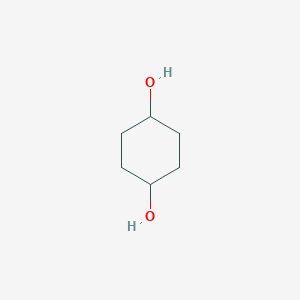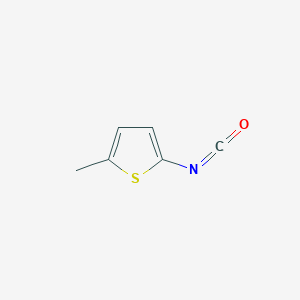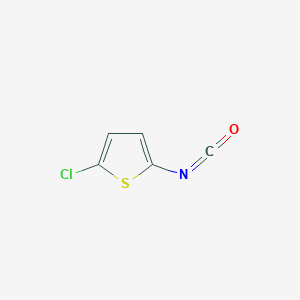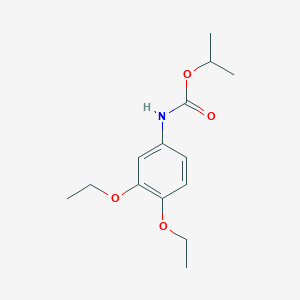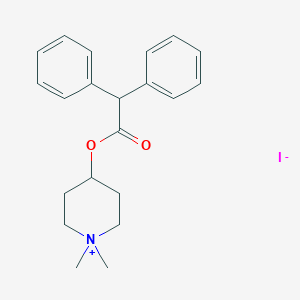
3-Hydroxyadamantane-1-carboxylic acid
Vue d'ensemble
Description
3-Hydroxyadamantane-1-carboxylic acid is a chemical compound with a variety of research applications . It is used in the synthesis of potent pyridyl amide/sulfonamide inhibitors of 11β-HSD-1, which could be applied to a treatment of ulcers or in hormone therapy treatments relating to cortisol .
Synthesis Analysis
A novel zinc(II) complex was synthesized by hydrothermal method from zinc hydroxide, 1,10-phenanthroline and 3-hydroxy-1-adamantane acid (C10H14(HO)COOH). The synthesis involved a mixture of 3-hydroxyadamantane-1-carboxylic acid (0.3925 g, 2 mmol), Zn(OH)2 (0.0990 g, 1 mmol), 1,10-phenanthroline (0.1980 g, 1 mmol) and water (20 mL) sealed in a 25 mL stainless steel reactor with a Teflon liner and heated at 433 K for 3 days .Molecular Structure Analysis
The molecular formula of 3-Hydroxyadamantane-1-carboxylic acid is C11H16O3 . The molecular weight is 196.24 . The structure of the compound is complex, with multiple rings and functional groups .Physical And Chemical Properties Analysis
The physical state of 3-Hydroxyadamantane-1-carboxylic acid is solid and it appears white . It has a melting point range of 203 - 207 °C . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Applications De Recherche Scientifique
Biochemical Reagent
3-Hydroxyadamantane-1-carboxylic acid is used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Synthesis of Functional Adamantane Derivatives
The high reactivity of 3-Hydroxyadamantane-1-carboxylic acid offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives .
Production of Monomers
3-Hydroxyadamantane-1-carboxylic acid can be used in the production of monomers . These monomers can then be used to create polymers with unique properties .
Production of Thermally Stable Fuels and Oils
Due to its unique structure and properties, 3-Hydroxyadamantane-1-carboxylic acid can be used in the synthesis of thermally stable and high-energy fuels and oils .
Production of Bioactive Compounds
3-Hydroxyadamantane-1-carboxylic acid can be used in the synthesis of bioactive compounds . These compounds can have various applications in the field of medicine and pharmaceuticals .
Production of Diamond-like Bulky Polymers
3-Hydroxyadamantane-1-carboxylic acid can be used in the synthesis of diamond-like bulky polymers such as diamondoids . These materials have unique properties and potential applications in various fields .
Development of New Compounds
3-Hydroxyadamantane-1-carboxylic acid can be used in the development of new compounds possessing and then surpassing the numerous excellent properties of adamantane material systems .
Detection in Various Industries
Carboxylic acids, including 3-Hydroxyadamantane-1-carboxylic acid, have applications in various industries. Different methods have been developed for their detection, in medicines, in cosmetics, in food additives, etc .
Safety and Hazards
3-Hydroxyadamantane-1-carboxylic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
Propriétés
IUPAC Name |
3-hydroxyadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJMAWPEZKYJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371418 | |
| Record name | 3-Hydroxyadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyadamantane-1-carboxylic acid | |
CAS RN |
42711-75-1 | |
| Record name | 3-Hydroxyadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyadamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 3-Hydroxyadamantane-1-carboxylic acid in forming metal complexes?
A1: 3-Hydroxyadamantane-1-carboxylic acid acts as a ligand in the formation of metal complexes. It coordinates to metal ions, like Zinc(II), through its carboxylate and hydroxyl groups. [, ] The adamantane structure provides steric bulk and rigidity, potentially influencing the stability and geometry of the resulting complexes. [] For instance, in a Zinc(II) complex, it forms a near-regular trigonal bipyramidal coordination geometry around the Zinc ion. []
Q2: Are there any notable hydrogen bonding patterns observed in the crystal structure of 3-Hydroxyadamantane-1-carboxylic acid and its derivatives?
A2: Yes, both 3-Hydroxyadamantane-1-carboxylic acid and its derivative, 1-acetyl-3-adamantanol, exhibit significant intermolecular hydrogen bonding in their crystal structures. [] These interactions primarily involve the hydroxyl group and the carboxylic acid group in 3-Hydroxyadamantane-1-carboxylic acid, and the hydroxyl and acetyl groups in 1-acetyl-3-adamantanol. [] Such hydrogen bonding patterns contribute to the stability and packing arrangements within their crystal lattices.
Q3: Has 3-Hydroxyadamantane-1-carboxylic acid been explored for potential therapeutic applications?
A3: Yes, 3-Hydroxyadamantane-1-carboxylic acid has been investigated as a potential component in conjugates for treating iron overload. [] Studies have explored its conjugation with Desferrioxamine B (DFOB) to enhance iron chelation properties. [] Specifically, the DFOB-3,5-dimethyladamantane-1-carboxylic acid adduct demonstrated a three-fold increase in intracellular iron mobilization compared to DFOB alone. [] This suggests potential for 3-Hydroxyadamantane-1-carboxylic acid derivatives in treating diseases like beta-thalassemia.
Q4: Are there synthetic routes available for the preparation of 3-Hydroxyadamantane-1-carboxylic acid?
A4: While the provided abstracts don't detail specific synthetic procedures, one abstract mentions the "SYNTHESIS OF 3-HYDROXYADAMANTANE-1-CARBOXYLIC ACID". [] This suggests that established synthetic protocols for this compound likely exist in the literature.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



